1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H23N3O3S2 and its molecular weight is 333.47. The purity is usually 95%.
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Biological Activity
1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential therapeutic applications. Its structural characteristics suggest a range of biological activities, particularly in anti-inflammatory and antifungal domains. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure
The compound can be described by the following structural formula:
This structure features an imidazole ring, which is known for its pharmacological versatility, and a sulfonamide group that enhances its biological properties.
The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets. The sulfonamide moiety is known to inhibit carbonic anhydrase, while the imidazole ring can modulate inflammatory pathways and fungal metabolism.
Antifungal Activity
Research indicates that imidazole derivatives exhibit considerable antifungal properties. For instance, studies have shown that certain imidazole compounds demonstrate Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL against various fungal strains .
Table 1: Antifungal Activity of Imidazole Derivatives
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
1 | 12.5 | Candida albicans |
2 | 25 | Aspergillus niger |
3 | 50 | Cryptococcus neoformans |
Anti-inflammatory Activity
Imidazole derivatives, including the compound under study, have been evaluated for their anti-inflammatory effects. In vivo studies have demonstrated significant inhibition of inflammation markers, with some compounds achieving inhibition rates between 49.58% to 58.02% compared to standard anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Efficacy of Selected Compounds
Compound | Inhibition (%) | Reference Drug |
---|---|---|
A | 58.02 | Indomethacin |
B | 55.00 | Aspirin |
C | 49.58 | Ibuprofen |
Case Studies
A notable study explored the synthesis and biological evaluation of several imidazole derivatives related to our compound. The study reported that compounds similar in structure exhibited both anti-inflammatory and antifungal activities, suggesting a dual-action mechanism which could be beneficial in treating infections with an inflammatory component .
Case Study Summary
- Objective: Evaluate the dual-action potential of synthesized imidazoles.
- Findings: Compounds showed significant anti-inflammatory effects alongside antifungal activity.
- Conclusion: The structural features of imidazoles are critical for their biological efficacy.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S2/c1-11(2)16-8-12(14-10-16)21(17,18)15-9-13(19-3)4-6-20-7-5-13/h8,10-11,15H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZIMLZOGSYSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.